Oidiolactone D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(1S,2R,4S,5R,10S,14S,17R)-5-hydroxy-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C16H18O6/c1-14-4-3-5-15(2)10(14)9(21-12(15)18)11-16(22-11)7(14)6-8(17)20-13(16)19/h6,9-11,13,19H,3-5H2,1-2H3/t9-,10+,11+,13+,14+,15-,16-/m0/s1 |
InChI Key |
GEOBAHFMJINOOY-OQMNTFJPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)O[C@H]5O)O4)OC3=O)C |
Canonical SMILES |
CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5O)O4)OC3=O)C |
Synonyms |
oidiolactone D |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Oidiolactone D
Natural Sources and Producer Organisms
Oidiolactone D is known to be produced by fungi belonging to the genus Oidiodendron. tandfonline.comnih.govresearchgate.netresearchgate.networmbase.org This genus encompasses a variety of species found in diverse environmental niches, including soil, marine sediments, and even associated with insects. tandfonline.comnih.gov
Fungal Genera: Oidiodendron species
The primary fungal genus associated with the production of this compound is Oidiodendron. tandfonline.comnih.govresearchgate.netresearchgate.networmbase.org Species within this genus have been identified as sources of various secondary metabolites, including other oidiolactones and compounds with biological activities. tandfonline.com Specific Oidiodendron species, such as Oidiodendron truncatum and Oidiodendron sp., have been reported to produce this compound. tandfonline.comresearchgate.netresearchgate.networmbase.orgumn.eduresearchgate.net
Specific Strain Identification and Cultivation Methodologies
Specific strains of Oidiodendron have been identified as producers of this compound. For instance, Oidiodendron truncatum isolated from sources like wood in the Soudan Iron Mine in Minnesota has been studied for its production of norditerpene oidiolactones, including this compound. umn.eduresearchgate.netmissouristate.edu Another study mentions the isolation of this compound from a culture of Oidiodendron sp. researchgate.netresearchgate.networmbase.org
Cultivation methodologies for these fungi typically involve growing the strains on suitable media to promote the production of secondary metabolites. For O. truncatum, solid rice culture has been used for fermentation. umn.eduresearchgate.net General fungal cultivation methods for isolation from environmental samples, such as soil, involve techniques like serial dilution and plating on media such as Potato Dextrose Agar (B569324) (PDA) or Malt (B15192052) Extract Agar (MEA), followed by incubation at appropriate temperatures (e.g., 25 °C or 27-30 °C). tandfonline.compjoes.comscispace.com Scaled-up fermentations, either solid or liquid, are then performed, followed by extraction using organic solvents. umn.eduresearchgate.netscispace.com
Isolation and Purification Strategies
The isolation and purification of this compound from fungal cultures typically involve a combination of extraction and chromatographic techniques.
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a common strategy used in the discovery of bioactive natural products, including oidiolactones. researchgate.networmbase.orgumn.eduresearchgate.netmissouristate.edu This process involves testing fractions of a crude extract for a specific biological activity (e.g., antifungal or nematicidal activity) and then further separating the active fractions. This iterative process allows for the targeted isolation of the compounds responsible for the observed activity. For example, an extract from Oidiodendron truncatum was subjected to bioassay-guided fractionation based on its antifungal activity against Pseudogymnoascus destructans, leading to the isolation of various metabolites, including this compound. umn.eduresearchgate.netmissouristate.edu Similarly, bioassay-guided fractionation has been used to isolate nematicidal compounds, including this compound, from Oidiodendron sp. researchgate.netresearchgate.networmbase.org
Chromatographic Separation Methods
Chromatographic methods are essential for the separation and purification of this compound from complex fungal extracts. Techniques mentioned in the literature include reversed-phase HPLC analysis of crude extracts. umn.eduresearchgate.net Silica gel chromatography using solvent mixtures like n-hexane/EtOAc has also been employed for semi-purification. researchgate.net General chromatographic techniques used in natural product isolation include vacuum liquid chromatography, open column chromatography, and semi-preparative HPLC, often monitored by analytical HPLC. tmkarpinski.commdpi.com These methods separate compounds based on their differing affinities for a stationary phase and their solubility in a mobile phase.
Advanced Spectroscopic Characterization
The structural elucidation of this compound relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for determining the molecular formula and the arrangement of atoms within the molecule.
Comparison of NMR spectroscopic and mass spectrometric data to published information is a key step in identifying known compounds like this compound. umn.eduresearchgate.net Detailed analysis of 1D and 2D NMR data, such as ¹H NMR, ¹³C NMR, HMBC, COSY, and NOE correlations, provides information about the connectivity and spatial arrangement of atoms. umn.edu High-resolution mass spectrometry (HRMS), such as HRAPCI-MS or HRESIMS, is used to determine the accurate molecular mass and thus the molecular formula of the compound. umn.eduresearchgate.netnih.govmdpi.com
For this compound, spectroscopic analyses, including NMR and MS, have been used to identify its structure. researchgate.netresearchgate.networmbase.org The molecular formula of this compound is C₁₆H₁₈O₆, with a molecular weight of 306.31 g/mol .
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. znaturforsch.comumn.edu High-resolution mass spectrometry (HRMS), such as HREIMS or HRAPCI-MS, provides accurate mass measurements that allow for the determination of the precise molecular formula. znaturforsch.comresearchgate.net This information is crucial for confirming the presence of expected atoms and calculating the number of double bond equivalents in the molecule. znaturforsch.com
X-ray Crystallography for Absolute Configuration (if applicable to this compound or closely related analogues for inference)
While direct X-ray crystallographic data specifically for this compound is not explicitly detailed in the provided snippets, X-ray crystallography is a powerful technique used to unambiguously determine the three-dimensional structure and absolute configuration of molecules, particularly for crystalline compounds. rigaku.com The structures of closely related norditerpene lactones, such as other oidiolactones or podolactone-type compounds, have been confirmed by X-ray analysis. acs.orgresearchgate.netnih.gov This suggests that X-ray crystallography could be applied to this compound if suitable crystals are obtained, or inferences about its stereochemistry might be made based on the established configurations of structurally similar compounds determined by X-ray analysis. researchgate.net
Optical Rotation Analysis
Optical rotation analysis is used to determine the specific rotation of this compound, which provides information about its chirality and enantiomeric form. researchgate.netznaturforsch.comumn.edumdpi.com The specific rotation is a characteristic physical property that is dependent on the compound's structure, concentration, solvent, temperature, and the wavelength of light used. znaturforsch.commdpi.comscielo.brscielo.br Measured optical rotation values are compared with reported values for known compounds or calculated values for proposed structures to help confirm the stereochemistry. znaturforsch.comumn.edumdpi.com
Elucidation of the Norditerpene Lactone Skeleton of this compound
This compound possesses a norditerpene lactone skeleton. umn.edu Norditerpenes are a class of terpenes typically consisting of fewer than 20 carbon atoms, often arising from the loss of one to three carbons from a diterpene precursor. semanticscholar.orgnih.gov C₁₉ norditerpenes, lacking one carbon, are a common type. semanticscholar.orgnih.gov The structural elucidation using NMR and MS data allows for the mapping of the carbon framework and the identification of key functional groups, including the lactone moiety. znaturforsch.comumn.edu Analysis of 2D NMR correlations, such as COSY and HMBC, is critical in connecting the different parts of the molecule and establishing the ring system characteristic of norditerpene lactones. umn.edu The presence and positions of features like hydroxyl groups, methyl groups, and epoxide rings (in some oidiolactones) are determined through spectroscopic analysis, contributing to the full elucidation of the specific norditerpene lactone skeleton of this compound. znaturforsch.comumn.edu The structural relationship of oidiolactones to other norditerpene lactone families like nagilactones and podolactones is also recognized. acs.org
Biosynthetic Pathways of Oidiolactone D
General Terpenoid Biosynthesis Pathways in Fungi
Terpenoids are a large and structurally diverse class of natural products derived from five-carbon isoprene (B109036) units. mdpi.comkegg.jp In fungi, the primary pathway for the production of the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is the mevalonate (B85504) (MVA) pathway. mdpi.comresearchgate.netfrontiersin.orgnih.govrsc.org While plants and bacteria utilize both the MVA and methylerythritol phosphate (B84403) (MEP) pathways, fungi typically rely solely on the MVA route for terpenoid biosynthesis. mdpi.comkegg.jpresearchgate.netfrontiersin.orgnih.gov
Mevalonate Pathway (MVA Pathway)
The MVA pathway, located in the cytosol of fungal cells, begins with acetyl-coenzyme A (acetyl-CoA). mdpi.comnih.gov Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, followed by the addition of another acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comsjtu.edu.cn HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a key committed step in the pathway and often considered rate-limiting. sjtu.edu.cnnih.gov Mevalonate is then sequentially phosphorylated and decarboxylated through several enzymatic steps to produce IPP. mdpi.comnih.gov IPP is subsequently isomerized to DMAPP by isopentenyl diphosphate isomerase. frontiersin.org
The MVA pathway can be summarized in the following key steps and enzymes:
| Step | Substrate | Product | Enzyme |
| Condensation | 2 x Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase (AACT) |
| Condensation | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA | HMG-CoA synthase (HMGS) |
| Reduction | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) |
| Phosphorylation | Mevalonate | Mevalonate 5-phosphate | Mevalonate kinase (MK) |
| Phosphorylation | Mevalonate 5-phosphate | Mevalonate 5-pyrophosphate | Phosphomevalonate kinase (PMK) |
| Decarboxylation and Phosphorylation | Mevalonate 5-pyrophosphate | IPP | Mevalonate pyrophosphate decarboxylase (MVD) |
| Isomerization | IPP | DMAPP | Isopentenyl diphosphate isomerase (IDI) |
IPP and DMAPP serve as the building blocks for all terpenoids. mdpi.comkegg.jprsc.orgnih.gov Prenyltransferases catalyze the head-to-tail condensation of IPP and DMAPP units to form longer chain prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). mdpi.comkegg.jpnih.govnih.gov These prenyl diphosphates are the direct precursors for different classes of terpenoids (mono-, sesqui-, and diterpenes, respectively). mdpi.comkegg.jpnih.gov
Methylerythritol Phosphate Pathway (MEP Pathway)
The MEP pathway, also known as the non-mevalonate pathway, is generally absent in fungi. mdpi.comkegg.jpresearchgate.net It is the primary route for IPP and DMAPP biosynthesis in most bacteria and in the plastids of plants. mdpi.comkegg.jpresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. mdpi.com
Proposed Biosynthetic Route to Oidiolactone D
This compound is classified as a norditerpene dilactone. acs.orgfigshare.com Norditerpenes are diterpenes (C20) that have lost some carbon atoms, resulting in a smaller skeleton (in the case of this compound, a C16 skeleton). The presence of a diterpene-like core suggests that its biosynthesis likely originates from the diterpene precursor, geranylgeranyl diphosphate (GGPP, C20). mdpi.comkegg.jpnih.gov The fungal origin points strongly towards the MVA pathway as the source of the initial IPP and DMAPP units that condense to form GGPP. mdpi.comresearchgate.netfrontiersin.orgnih.gov
Precursor Identification and Early Stage Transformations
The proposed biosynthesis of this compound is thought to begin with GGPP, synthesized via the fungal MVA pathway. mdpi.comkegg.jpnih.gov GGPP undergoes cyclization, a key step catalyzed by diterpene synthases, to form a diterpene scaffold. sjtu.edu.cnnih.gov While the exact diterpene intermediate for this compound is not explicitly detailed in the search results, related norditerpene dilactones like oidiolactone C have been synthesized from trans-communic acid, a labdane-type diterpene. researchgate.netnih.govpsu.edu This suggests that the initial cyclization of GGPP in the biosynthesis of oidiolactones might lead to a labdane-like framework.
Following the initial cyclization, a series of transformations would be required to arrive at the norditerpene skeleton of this compound. This would involve oxidative cleavage and rearrangements to reduce the carbon number from C20 to C16. Studies on other Acrostalagmus metabolites, which are also norditerpene analogues, speculate their biosynthesis from the microbiological degradation of a diterpene like labdadienol through oxidative cleavage between C-12 and C-13. nih.gov A similar oxidative cleavage mechanism could be involved in the formation of the norditerpene skeleton of this compound.
Enzymatic Steps and Key Intermediates
The conversion of the initial diterpene scaffold to this compound would involve a cascade of enzymatic reactions. These likely include:
Oxidations: Cytochrome P450 monooxygenases and other oxidoreductases are commonly involved in modifying terpene scaffolds by introducing hydroxyl groups, carbonyl groups, and epoxides. rsc.orgnih.gov The presence of hydroxyl groups, ketones, and an epoxide in the structure of this compound suggests the involvement of such enzymes. researchgate.net
Rearrangements: Skeletal rearrangements are often catalyzed by specific enzymes during terpenoid biosynthesis.
Cleavage Reactions: Oxidative cleavage enzymes would be necessary to reduce the carbon chain length from a diterpene (C20) to a norditerpene (C16). nih.gov
Lactone Formation: The formation of the characteristic lactone rings in this compound is a crucial step. acs.orgfigshare.comacs.orgacs.orgnih.gov
While specific enzymes for this compound biosynthesis are not detailed in the search results, research on fungal terpenoid biosynthesis highlights the role of terpene synthases/cyclases for scaffold formation and tailoring enzymes like cytochrome P450s and oxidoreductases for functionalization. rsc.orgnih.gov
Key intermediates in the proposed pathway would include the initial cyclic diterpene scaffold, followed by various oxygenated and rearranged intermediates resulting from enzymatic modifications and oxidative cleavage. The conversion of an open-chain form to a hemiacetal structure has been hypothesized for related oidiolactones, suggesting such intermediates might be involved in ring formation. researchgate.netumn.edu
Lactone Ring Formation Mechanisms
This compound contains two lactone rings. acs.orgfigshare.com Lactone formation in biosynthesis typically occurs through the enzymatic cyclization of a hydroxycarboxylic acid or a related precursor. nih.gov
Possible mechanisms for the formation of the lactone rings in this compound could involve:
Oxidative Lactonization: Alcohol dehydrogenases can catalyze the oxidative lactonization of diols. nih.gov If the biosynthetic pathway involves diol intermediates with appropriate positioning of hydroxyl and carboxyl groups, such enzymes could facilitate lactone formation.
Intramolecular Esterification: The formation of a lactone ring is essentially an intramolecular esterification between a hydroxyl group and a carboxyl group within the same molecule. This reaction would likely be enzyme-catalyzed.
Cyclization involving Epoxides or Other Electrophiles: As seen in the chemical synthesis of related compounds, intramolecular cyclization reactions involving epoxides or other electrophilic centers can lead to ring formation, including lactones. acs.org The presence of an epoxide in this compound suggests a potential role for epoxide-opening cyclization in its biosynthesis. researchgate.net
The precise enzymatic mechanisms and the order in which the two lactone rings in this compound are formed in vivo remain to be fully elucidated through dedicated biosynthetic studies. However, the general principles of lactone biosynthesis involving enzymatic catalysis of cyclization reactions from hydroxy-acid precursors or related intermediates are likely applicable. nih.gov
Genetic and Genomic Approaches to Elucidating Biosynthesis
Genetic and genomic studies are crucial for dissecting the biosynthetic routes of fungal natural products. These approaches allow for the identification of the genes responsible for the various enzymatic steps and regulatory mechanisms involved in the production of compounds like this compound.
Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway, particularly secondary metabolism, are often physically clustered together. nih.govfrontiersin.orgrsc.orgnih.gov Identifying these clusters is a primary step in understanding the biosynthesis of a natural product. Techniques such as genome sequencing and bioinformatics tools are employed to scan fungal genomes for potential BGCs based on the presence of genes encoding key enzymes like polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), terpene cyclases, and tailoring enzymes such as oxidases, reductases, and transferases. nih.govfrontiersin.orgnih.govfrontiersin.org While general methods for identifying BGCs are well-established, specific studies detailing the identification of the this compound BGC were not prominently found in the search results. However, the isolation of oidiolactones from Oidiodendron truncatum suggests the presence of such a cluster within this organism's genome. researchgate.netumn.edu
Once candidate genes within a BGC are identified, their specific roles in the biosynthetic pathway can be investigated through gene manipulation techniques like gene knockout and overexpression. researchgate.netbiotechnologia-journal.orgresearchgate.netmdpi.comnih.gov
Gene Knockout: This technique involves deleting or disrupting a specific gene to abolish its function. researchgate.netbiotechnologia-journal.orgresearchgate.netnih.gov By observing the effect of the gene knockout on the production of this compound (e.g., reduced or abolished production, accumulation of pathway intermediates), the function of the targeted gene in the biosynthetic pathway can be inferred. researchgate.net
Gene Overexpression: Conversely, gene overexpression involves increasing the activity of a specific gene, often by placing it under the control of a strong promoter. researchgate.netbiotechnologia-journal.orgresearchgate.netmdpi.com Overexpressing a gene within a BGC can potentially lead to increased production of the final product or accumulation of intermediates if the overexpressed enzyme is a rate-limiting step. researchgate.netmdpi.com
While these techniques are standard in the study of fungal secondary metabolism, specific published data detailing gene knockout or overexpression studies directly targeting the biosynthesis of this compound were not located in the search results. However, such studies would be essential for functionally validating the roles of genes within the putative this compound BGC in Oidiodendron truncatum.
Identification of Biosynthetic Gene Clusters
Factors Influencing this compound Biosynthesis in Fungal Cultures
The production of secondary metabolites by fungi is often significantly influenced by various environmental and cultural factors. frontiersin.orgnih.gov These factors can impact fungal growth, development, and the expression of genes within biosynthetic pathways. frontiersin.orgnih.gov Factors known to influence fungal secondary metabolite production in general include:
Nutrient Availability: The type and concentration of carbon and nitrogen sources can significantly affect metabolite production. frontiersin.orgnih.gov For instance, limitations in certain amino acids or the presence of specific inorganic nitrogen sources can regulate the expression of genes involved in secondary metabolism. frontiersin.org
Temperature: Temperature is a critical factor influencing fungal growth and metabolism. frontiersin.orgnih.gov Different temperatures can favor the production of different metabolites.
Light: Light exposure can regulate secondary metabolite production in some fungi. frontiersin.orgmdpi.com
pH: The pH of the culture medium can impact enzyme activity and metabolite stability. frontiersin.orgnih.gov
Aeration and Oxygen Availability: The level of oxygen can influence metabolic pathways, particularly those involving oxidative steps. nih.gov
Co-cultivation: Interactions between different microbial species in co-culture can stimulate the production of secondary metabolites that are not produced in monoculture. rsc.org
Stress Factors: Various stress conditions, including oxidative stress, heat stress, or drought stress, can trigger the production of secondary metabolites. frontiersin.org
While these factors are known to influence fungal secondary metabolism broadly, specific studies detailing the optimization of this compound production in Oidiodendron truncatum through manipulation of these cultural factors were not explicitly found. Research on related fungal metabolites or the producing organism Oidiodendron truncatum in general might provide insights into the conditions that favor oidiolactone production. researchgate.netumn.edu For example, Oidiodendron truncatum was isolated from a mine environment, suggesting that conditions present in such a habitat might be conducive to its metabolic activities, including the production of oidiolactones. researchgate.net
Synthetic Chemistry of Oidiolactone D and Its Analogues
Total Synthesis Approaches to Oidiolactone D and Related Norditerpene Dilactones
Total synthesis provides a route to access this compound and its analogues independently of their natural isolation, allowing for the preparation of potentially scarce compounds and the design of novel derivatives.
Convergent and Linear Synthesis Strategies
Both convergent and linear synthesis strategies have been explored for the total synthesis of oidiolactones and related norditerpene dilactones. A convergent approach involves synthesizing several key fragments separately and then coupling them in a later step, which can be more efficient for complex molecules. Linear synthesis, on the other hand, builds the molecule step-by-step from a starting material.
An efficient, high-yielding strategy for the asymmetric total synthesis of several norditerpenoid dilactones, including oidiolactones A, B, C, and D, and nagilactone F, has been developed using a common precursor. figshare.comnih.govacs.orgacs.org This strategy highlights a convergent approach, where a versatile tricyclic lactone intermediate serves as a branching point for accessing different members of the family. figshare.comnih.govacs.orgacs.org The first enantioselective total syntheses of oidiolactones A and D were reported using this expedient, convergent, and highly stereocontrolled manner. acs.org
Key Retrosynthetic Disconnections and Synthetic Intermediates
Retrosynthetic analysis is crucial in planning the synthesis of complex molecules like this compound. Key disconnections are identified to break down the target molecule into simpler, achievable building blocks. For the synthesis of oidiolactones and related compounds, a common intermediate, a tricyclic lactone, has been a key target in several synthetic strategies. figshare.comnih.govacs.orgacs.org
One approach involved key steps such as a Morita-Baylis-Hillman reaction, the stereocontrolled construction of a γ-lactone through bromolactonization, and a catalytic Reformatsky-type reaction to obtain a tricyclic lactone intermediate. figshare.comnih.govacs.org This intermediate then allowed access to various oidiolactones. figshare.comnih.govacs.orgacs.org Another retrosynthetic analysis for oidiolactones A-D and nagilactone F also highlights the use of a common intermediate. researchgate.net
Stereoselective Transformations and Chirality Control
Controlling the stereochemistry is paramount in the synthesis of natural products with multiple chiral centers, such as this compound. Stereoselective transformations are employed to ensure the correct relative and absolute configurations are established at each stereogenic center.
The asymmetric total synthesis of oidiolactones and related compounds from a common precursor emphasizes a highly stereocontrolled manner. acs.org Key steps like the stereocontrolled construction of a γ-lactone through bromolactonization are vital for setting specific stereocenters. figshare.comnih.govacs.org Chirality is often introduced and controlled through the use of chiral starting materials, chiral reagents, or asymmetric catalytic methods. The use of enantioselective approaches is crucial for obtaining the desired stereoisomer of this compound. acs.org
Semi-Synthesis and Derivatization Studies
Semi-synthesis utilizes readily available natural products as starting materials to synthesize more complex or less abundant compounds. This approach can be more efficient than total synthesis if a suitable natural precursor is available. Derivatization studies explore modifications of the core structure to create analogues with potentially altered biological activities or improved properties.
Transformation from Common Natural Precursors (e.g., trans-communic acid, abietic acid)
Natural diterpenes with related structural features can serve as valuable starting materials for the semi-synthesis of oidiolactones. trans-Communic acid and abietic acid are examples of such precursors.
trans-Communic acid, a labdane (B1241275) diterpene, has been utilized as a chiral building block for the synthesis of various bioactive natural products, including oidiolactone C. researchgate.netmdpi.compsu.eduugr.es The first synthesis of oidiolactone C from trans-communic acid has been reported, demonstrating the feasibility of transforming this precursor into the oidiolactone framework. researchgate.netmdpi.compsu.eduugr.es
Abietic acid, an abietane (B96969) diterpenoid, has also been explored as a starting material for the synthesis of oidiolactone analogues. tandfonline.comtandfonline.com A synthesis of an oidiolactone analogue starting from abietic acid has been described. tandfonline.comtandfonline.com
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for structure-activity relationship studies and the development of compounds with potentially enhanced properties. Modifications can be made to the core structure, side chains, or functional groups.
Several norditerpene analogues have been isolated from natural sources, and synthetic efforts have also focused on preparing modified structures. umn.eduusf.edu The common precursor approach in total synthesis allows for the divergent synthesis of various oidiolactones (A, B, C, and D) and related compounds, effectively providing access to analogues. figshare.comnih.govacs.orgacs.org Studies on related norditerpene dilactones, such as nagilactones and podolactones, also provide established methods for semi-synthesis and modification that can be relevant to this compound analogues. biorxiv.org
Data Table: Key Natural Precursors Used in Semi-Synthesis
| Precursor | PubChem CID | Application in Synthesis of Oidiolactones/Analogues |
| trans-Communic acid | 637125 nih.gov | Semi-synthesis of Oidiolactone C and related compounds. researchgate.netmdpi.compsu.eduugr.es |
| Abietic acid | 10569 nih.gov | Synthesis of oidiolactone analogues. tandfonline.comtandfonline.com |
Data Table: Examples of Synthesized Norditerpene Dilactones via Common Precursor
| Compound | PubChem CID (if available) | Synthesis Strategy | Key Intermediate |
| Oidiolactone A | Not readily available in search results | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
| Oidiolactone B | Not readily available in search results | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
| Oidiolactone C | Not readily available in search results | Total Synthesis, Semi-synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org, trans-Communic acid researchgate.netmdpi.compsu.eduugr.es |
| This compound | 10662409 | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
| Nagilactone F | 181498 researchgate.net | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
| CJ-14,445 | Not readily available in search results | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
| LL-Z1271γ | Not readily available in search results | Total Synthesis | Tricyclic lactone figshare.comnih.govacs.orgacs.org |
Development of Novel Synthetic Methodologies for Oidiolactone Scaffolds
The synthesis of the oidiolactone scaffold, a tetracyclic norditerpene dilactone system, has been a key area of research. One notable achievement is the first enantioselective total synthesis of Oidiolactones A–D and Nagilactone F from a common precursor, reported by the Hanessian group in 2009 fishersci.co.uknih.govnih.gov. This convergent and stereocontrolled approach allowed access to multiple members of this structural class from a single intermediate fishersci.co.ukresearchgate.net.
Key steps in this synthetic strategy for constructing the tricyclic lactone intermediate included a Morita−Baylis−Hillman reaction, the stereocontrolled formation of a γ-lactone through bromolactonization, and an efficient catalytic Reformatsky-type reaction researchgate.net. This compound (also known as CJ-14,515) was successfully generated in high yield through a protic-promoted lactolization step from an advanced intermediate fishersci.co.uk. This methodology also enabled the synthesis of oidiolactone A and its epimer from the lactol intermediate (this compound) using catalytic p-toluenesulfonic acid in methanol (B129727) fishersci.co.uk. Furthermore, hydrolysis of the β-isomer of oidiolactone A was shown to yield this compound fishersci.co.uk.
Another approach to the oidiolactone scaffold is exemplified by the synthesis of oidiolactone C starting from trans-communic acid mpg.demetabolomicsworkbench.orgnih.gov. A pivotal step in this synthesis involved a novel palladium(II)-catalyzed bislactonization reaction, which effectively constructed the podolactone-type tetracyclic skeleton from a norlabdadienedioic acid precursor metabolomicsworkbench.orgnih.gov.
Analogues of oidiolactone have also been synthesized, demonstrating the versatility of synthetic strategies in accessing related structures. For instance, a synthesis of an oidiolactone analogue starting from abietic acid has been reported researchgate.netnih.govnih.gov.
Strategies for Yield Optimization in Chemical Synthesis
The generation of this compound in high yield from the protic-promoted lactolization step in the Hanessian synthesis highlights the efficiency of this particular transformation fishersci.co.uk. Similarly, the synthesis of oidiolactone A and its epimer from the this compound intermediate in high yield further demonstrates optimized lactonization conditions fishersci.co.uk.
Beyond total synthesis, the natural production of related compounds like oidiolactone A in relatively high concentrations by fungi (~70 mg/L) under unoptimized conditions suggests potential avenues for semi-synthetic approaches or fermentation optimization to obtain starting materials or analogues for further modification nih.govmpg.dectdbase.org.
Antifungal Activity
This compound has demonstrated significant antifungal activity against a range of pathogenic fungi. Studies have investigated its effects on both filamentous fungi and yeasts, highlighting its potential as a broad-spectrum antifungal agent. umn.educabidigitallibrary.orgmdpi.com
Activity Against Filamentous Fungi and Yeasts
Research indicates that this compound exhibits inhibitory effects on the growth of various filamentous fungi and yeasts. umn.educabidigitallibrary.orgmdpi.com While specific minimum inhibitory concentration (MIC) values for this compound against a wide panel of fungi were not extensively detailed in the provided search results, the compound is generally recognized for its antifungal potential within the norditerpene lactone class. umn.eduresearchgate.net Other norditerpene oidiolactones, such as PR 1388 and LL-Z1271α, isolated from Oidiodendron truncatum, have shown inhibitory activity against Saccharomyces cerevisiae. umn.eduresearchgate.net
Specific Efficacy Against Pseudogymnoascus destructans (White-Nose Syndrome Pathogen)
A notable area of research for this compound and related compounds is their activity against Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome (WNS) in bats. umn.eduresearchgate.netnih.govnih.gov Oidiodendron truncatum, a fungus isolated from bat hibernacula, has been identified as a producer of norditerpene oidiolactones, including this compound, that are particularly active against P. destructans. umn.eduresearchgate.netnih.govnih.gov
Studies have shown that certain norditerpene oidiolactones, such as PR 1388 and LL-Z1271α, are inhibitors of P. destructans. umn.eduresearchgate.netnih.gov While this compound itself was tested in one study, its MIC against P. destructans was reported as >30 µg/mL, indicating lower activity compared to PR 1388 (MIC = 7.5 µg/mL) and LL-Z1271α (MIC = 15 µg/mL) in that specific study. umn.eduresearchgate.netnih.gov However, the class of norditerpene oidiolactones from O. truncatum is considered to have potential as biocontrol agents for WNS. umn.eduresearchgate.net
Here is a table summarizing the activity of some oidiolactones against P. destructans:
| Compound | MIC against P. destructans (µg/mL) |
| PR 1388 | 7.5 umn.eduresearchgate.netnih.gov |
| LL-Z1271α | 15 umn.eduresearchgate.netnih.gov |
| This compound | >30 umn.eduresearchgate.netnih.gov |
Cellular Targets and Proposed Mechanisms of Action
The precise mechanisms by which this compound exerts its antifungal effects are still under investigation. However, research into related norditerpene oidiolactones provides insights into potential cellular targets and mechanisms. umn.eduresearchgate.net
Antifungal compounds can inhibit fungal growth and spore germination through various mechanisms. mdpi.comaaem.plbiorxiv.org While direct studies specifically detailing this compound's impact on spore germination were not found, the inhibition of fungal growth is a primary indicator of its antifungal activity. mdpi.comaaem.pl The ability of a compound to reduce spore germination is a known mechanism for controlling fungal pathogens. mdpi.comaaem.plbiorxiv.org
The fungal cell wall and membrane are essential for fungal survival and are common targets for antifungal agents. mdpi.comnih.govtaylorandfrancis.comjmb.or.krnih.gov Disruption of these structures can lead to osmotic fragility, leakage of cellular contents, and ultimately cell death. nih.govtaylorandfrancis.com Some antifungal compounds, like echinocandins, target cell wall synthesis, while others, like azoles and polyenes, target the cell membrane by affecting ergosterol (B1671047) synthesis or directly interacting with ergosterol. nih.govtaylorandfrancis.comnih.govslideshare.netfrontiersin.orgmdpi.com
While the direct effect of this compound on fungal cell wall or membrane integrity is not explicitly detailed in the provided search results, studies on other natural products with antifungal activity have shown mechanisms involving the disruption of ergosterol synthesis or damage to the cell membrane. mdpi.comd-nb.info Further research is needed to determine if this compound acts through similar pathways.
Interfering with essential fungal metabolic pathways is another strategy employed by antifungal agents. frontiersin.orgnih.govfrontiersin.orgencyclopedia.pubmdpi.com Fungi possess unique metabolic pathways that are absent in mammals, making them attractive targets for selective toxicity. nih.govfrontiersin.org For instance, some antifungals target enzymes involved in amino acid biosynthesis or glucose metabolism. nih.govfrontiersin.org
One study on a related norditerpene oidiolactone, LL-Z1271α, suggested that it might act as an inhibitor of protein synthesis in Saccharomyces cerevisiae. umn.eduresearchgate.net This indicates that interference with essential metabolic processes, such as protein synthesis, could be a potential mechanism of action for this class of compounds, including this compound. umn.eduresearchgate.net However, further research is required to confirm this mechanism for this compound specifically and to identify other potential metabolic targets.
Nematicidal Activity
This compound has been identified as a natural product with nematicidal properties. Its activity has been specifically investigated against key plant-parasitic nematode species that cause significant agricultural damage.
Efficacy Against Plant-Parasitic Nematodes (Pratylenchus penetrans, Bursaphelenchus xylophilus)
Studies have shown that this compound exhibits nematicidal activity against the root-lesion nematode, Pratylenchus penetrans, and the pine wood nematode, Bursaphelenchus xylophilus. nih.govresearchgate.netijcmas.com These nematodes are known to cause considerable damage to crops and pine forests, respectively. rsc.orgmdpi.com this compound, isolated from cultures of Oidiodendron sp., was found to be active against both of these nematode species. nih.govresearchgate.netijcmas.com Another compound, 4-hydroxyphenylacetic acid, also isolated from the same fungus, showed activity against these nematodes but to a lesser extent than this compound. nih.govresearchgate.netijcmas.com
Data on the efficacy of this compound against these nematodes, including mortality rates at specific concentrations and exposure times, have been reported. For instance, one study indicated 38% and 31% mortality rates for Pratylenchus penetrans and Bursaphelenchus xylophilus, respectively, at a concentration of 3000 µM after 72 hours. rsc.org
Mode of Action Studies in Nematodes
Investigating the mode of action of nematicidal compounds is crucial for understanding how they affect nematode physiology and for developing effective control strategies. While detailed, isolated studies specifically on the mode of action of this compound are less extensively documented compared to its observed efficacy, research on other nematicidal compounds provides context for potential mechanisms.
Impact on Nematode Mobility and Viability
For this compound, its observed nematicidal activity against P. penetrans and B. xylophilus implies an impact on their viability. nih.govresearchgate.netijcmas.com While specific detailed studies on how this compound directly affects the mobility and viability of these nematodes at a mechanistic level were not prominently found in the search results, the reported mortality rates serve as a direct indicator of reduced viability upon exposure to the compound. rsc.org General mechanisms by which other nematicidal compounds affect nematodes include disrupting nervous systems, affecting plasma membrane permeability, and disturbing intracellular redox status, which in turn impacts mobility and survival. mdpi.com Some compounds can also target the structural integrity of nematode cuticles and eggshells, leading to reduced viability. frontiersin.org
Potential Neurological or Metabolic Disruption
The mode of action of many nematicidal compounds involves disrupting essential biological processes in nematodes, such as neurological function or metabolic pathways. For example, some nematicides act as nerve poisons, while others interfere with energy production. researchgate.netresearchgate.net
While the precise neurological or metabolic targets of this compound in nematodes are not explicitly detailed in the search results, the nematicidal effect suggests an interference with vital physiological systems. Other natural nematicides have been shown to disrupt nematode nervous systems or impact metabolic processes like ATP generation. mdpi.comresearchgate.net Further research would be needed to elucidate the specific molecular targets and pathways affected by this compound in P. penetrans and B. xylophilus.
Anti-Parasitic Activity (in context of broader oidiolactone family)
Beyond its effects on nematodes, the oidiolactone family, including this compound, has been explored for broader anti-parasitic activities, particularly against apicomplexan parasites.
Efficacy Against Apicomplexan Parasites (Cryptosporidium parvum, Toxoplasma gondii, Plasmodium falciparum)
Research into the oidiolactone family has revealed promising activity against several apicomplexan parasites, which are responsible for significant diseases in humans and animals. Specifically, oidiolactones A and B, related compounds to this compound, have shown potent activity against intracellular Cryptosporidium parvum and Toxoplasma gondii. biorxiv.orgresearchgate.netnih.gov These compounds exhibited submicromolar EC50 values against both parasites with low cytotoxicity to mammalian host cells. biorxiv.orgresearchgate.netnih.gov Oidiolactone A was effective against asexual stages of C. parvum and demonstrated rapid killing of intracellular parasites. biorxiv.orgresearchgate.netnih.gov It also reduced C. parvum infection in an immunocompromised mouse model. biorxiv.orgresearchgate.netnih.gov
While this compound was not specifically highlighted as having the same level of potent anti-Cryptosporidium and anti-Toxoplasma activity as oidiolactones A and B in the provided search results, its structural relation suggests potential for similar activities, although likely to varying degrees. The study mentioning the anti-parasitic activity of the oidiolactone family primarily focused on oidiolactones A and B due to their higher potency. biorxiv.orgresearchgate.netnih.gov
Regarding Plasmodium falciparum, the causative agent of malaria, oidiolactones A and B were reported to have anti-P. falciparum activity, but at low micromolar concentrations, indicating less potency compared to their effects on Cryptosporidium and Toxoplasma. researchgate.net The activity of this compound against P. falciparum was not specifically detailed in the search results.
The investigation into the oidiolactone family underscores the potential of these natural products as sources for new anti-parasitic therapeutics, particularly for challenging pathogens like Cryptosporidium for which effective treatments are currently limited. biorxiv.orgnih.govresearchgate.netsemanticscholar.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10662409 |
| Oidiolactone A | |
| Oidiolactone B | |
| 4-hydroxyphenylacetic acid | 10438 |
| Pratylenchus penetrans | |
| Bursaphelenchus xylophilus | |
| Cryptosporidium parvum | |
| Toxoplasma gondii | |
| Plasmodium falciparum |
This compound, a natural compound isolated from the fungus Oidiodendron sp., has emerged as a subject of scientific interest due to its demonstrated biological activities, particularly its effects on plant-parasitic nematodes and its potential within the broader oidiolactone family against apicomplexan parasites. Research efforts have aimed to understand its efficacy and mechanisms of action against these significant agricultural and medical pests.
Biological Activities and Mechanistic Studies of Oidiolactone D
Nematicidal Activity
The nematicidal properties of this compound have been specifically investigated, revealing its effectiveness against certain economically important plant-parasitic nematode species.
This compound has shown significant nematicidal activity against the root-lesion nematode, Pratylenchus penetrans, and the pine wood nematode, Bursaphelenchus xylophilus. nih.govresearchgate.netijcmas.com These nematodes are known to cause substantial damage to agricultural crops and pine forests, respectively. rsc.orgmdpi.com Isolated from cultures of the fungus Oidiodendron sp., this compound was found to be active against both of these nematode species. nih.govresearchgate.netijcmas.com In comparative studies, a co-isolated compound, 4-hydroxyphenylacetic acid, also exhibited activity against these nematodes but to a lesser degree than this compound. nih.govresearchgate.netijcmas.com
Quantitative data on the efficacy of this compound against these nematodes illustrate its potency. For instance, a study reported mortality rates of 38% for Pratylenchus penetrans and 31% for Bursaphelenchus xylophilus when exposed to this compound at a concentration of 3000 µM for 72 hours. rsc.org
| Nematode Species | Concentration (µM) | Exposure Time (h) | Mortality (%) |
| Pratylenchus penetrans | 3000 | 72 | 38 |
| Bursaphelenchus xylophilus | 3000 | 72 | 31 |
Understanding how nematicidal compounds exert their effects at a mechanistic level is vital for the rational design of new control agents. While comprehensive, isolated studies specifically detailing the mode of action of this compound are not extensively documented in the provided search results, its observed nematicidal effects imply interference with critical nematode biological processes.
The nematicidal activity of this compound inherently indicates an impact on nematode viability, leading to mortality. nih.govresearchgate.netijcmas.com Reduced viability is often a consequence of disrupted physiological functions essential for survival. While specific studies focusing solely on this compound's direct impact on nematode mobility were not prominently found, compounds with nematicidal action typically affect mobility, hindering key behaviors like host finding, feeding, and reproduction. mdpi.com The reported mortality rates of P. penetrans and B. xylophilus upon exposure to this compound serve as a direct measure of its negative impact on their viability. rsc.org General mechanisms affecting nematode viability and mobility include the disruption of nervous systems, alterations in plasma membrane permeability, and disturbances in intracellular redox balance. mdpi.com Additionally, some nematicides can compromise the structural integrity of nematode cuticles and eggshells, contributing to reduced viability. frontiersin.org
The mechanisms by which nematicidal compounds kill nematodes often involve the disruption of their neurological systems or essential metabolic pathways. This can include interfering with nerve transmission or inhibiting critical enzymes involved in energy production. researchgate.netresearchgate.net Although the specific neurological or metabolic targets of this compound in nematodes have not been explicitly detailed in the search results, its observed nematicidal activity suggests an interaction with vital physiological systems. Other natural nematicides are known to target nematode nervous systems or impact metabolic processes such as ATP synthesis. mdpi.comresearchgate.net Further research is needed to precisely identify the molecular targets and specific pathways within P. penetrans and B. xylophilus that are affected by this compound.
Anti-Parasitic Activity (in context of broader oidiolactone family)
The investigation into the biological activities of the oidiolactone family extends beyond nematodes to include other parasitic organisms, particularly apicomplexan parasites.
Studies on the oidiolactone family have revealed promising anti-parasitic activity against several important apicomplexan parasites, which are responsible for significant diseases in both humans and animals. Notably, oidiolactones A and B, which are structurally related to this compound, have demonstrated potent activity against intracellular Cryptosporidium parvum and Toxoplasma gondii. biorxiv.orgresearchgate.netnih.gov These related compounds exhibited submicromolar half-maximal effective concentrations (EC50s) against both parasites while showing low toxicity to mammalian host cells. biorxiv.orgresearchgate.netnih.gov Oidiolactone A was found to be active against the asexual stages of C. parvum and effectively killed intracellular parasites relatively quickly. biorxiv.orgresearchgate.netnih.gov Furthermore, Oidiolactone A was shown to reduce C. parvum infection in an immunocompromised mouse model. biorxiv.orgresearchgate.netnih.gov
While the search results did not specifically highlight this compound as possessing the same level of potent activity against Cryptosporidium and Toxoplasma as oidiolactones A and B, its structural similarity suggests it may also exhibit some degree of activity, albeit potentially less potent. The research focusing on the anti-parasitic effects of the oidiolactone family primarily emphasized oidiolactones A and B due to their superior potency in the assays conducted. biorxiv.orgresearchgate.netnih.gov
In the case of Plasmodium falciparum, the parasite responsible for malaria, oidiolactones A and B were reported to have activity, but at higher micromolar concentrations, indicating they were less potent against this parasite compared to Cryptosporidium and Toxoplasma. researchgate.net The specific activity of this compound against P. falciparum was not detailed in the provided search results.
The research on the oidiolactone family, particularly the promising results with oidiolactones A and B against Cryptosporidium, highlights the potential of these natural products as valuable scaffolds for the development of new therapeutic agents, especially for infections like cryptosporidiosis where effective treatments are limited. biorxiv.orgnih.govresearchgate.netsemanticscholar.org
Structure-Activity Relationships (SAR) Related to this compound Structural Motifs
Structure-activity relationship (SAR) studies involving this compound and its analogues provide insights into which parts of the molecule are crucial for its biological effects. While specific detailed SAR data solely focused on this compound is limited in the provided search results, information on related oidiolactones and other norditerpene lactones offers valuable comparative context.
Studies on other oidiolactones, such as oidiolactones A and B, have shown potent activity against certain parasites, and SAR analysis in these cases has helped identify key structural features for antiparasitic activity and cytotoxicity biorxiv.org. The presence or absence of specific functional groups, modifications to the lactone ring, and the stereochemistry of chiral centers are all factors that can influence the potency and selectivity of these compounds. For instance, variations in the C-7/C-8 epoxide have been noted in related norditerpene lactones, suggesting this region may play a role in activity umn.edu. Comparative analysis with compounds like LL-Z1271α, which also exhibits antifungal activity, further aids in dissecting the structural requirements for biological effects within this class of natural products umn.edu.
Potential Mechanistic Links to Protein Synthesis Inhibition or Cell Cycle Perturbation (based on related compounds)
While direct mechanistic studies on this compound's effects on protein synthesis or cell cycle perturbation are not explicitly detailed in the provided search results, insights can be drawn from research on structurally related compounds, particularly nagilactones.
Nagilactones, which share structural similarities with oidiolactones, have been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and cause cell cycle perturbation xml-data.orgresearchgate.net. Notably, nagilactone C has been identified as a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes xml-data.orgresearchgate.net. This suggests a potential mechanism of action for some members of the nagilactone family. Given the structural relationship between oidiolactones and nagilactones, it is plausible that this compound or its analogues could exert some of their biological effects through similar mechanisms, such as interfering with protein synthesis or disrupting the cell cycle. The cell cycle is tightly regulated by proteins, and interference with protein synthesis can consequently impact cell cycle progression ukzn.ac.zamicrobialcell.com. The ubiquitin-proteasome system, a key pathway for protein degradation, also plays a crucial role in regulating the cell cycle thermofisher.com. Further research would be needed to confirm if this compound directly modulates these processes.
Other Biological Activities (e.g., antimicrobial, cytotoxic insights from analogues)
Beyond potential mechanisms linked to protein synthesis or cell cycle, this compound and related compounds have demonstrated a range of other biological activities, including antimicrobial and cytotoxic effects.
General Antimicrobial Investigations (excluding human-specific data)
This compound has been reported to possess nematicidal activity against the pine wood nematode (PWN) mdpi.comitb.ac.idtandfonline.com. This highlights its potential as a biocontrol agent against plant pathogens. Other oidiolactones and related norditerpene lactones have also shown antifungal activity. For instance, compounds isolated from Oidiodendron truncatum, the same fungal genus from which this compound is isolated, have exhibited activity against fungi such as Cryptococcus neoformans and Candida albicans, and against Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome in bats umn.eduusf.eduresearchgate.netnih.gov. While some studies on related lactones mention activity against bacterial strains, the activity of the isolated dilactone against tested bacterial strains was low in one case researchgate.net.
Comparative Analysis with Related Biologically Active Compounds (e.g., Podolactones, Nagilactones, Oidiodendrolides, LL-Z1271 series)
This compound belongs to a class of norditerpene lactones that includes podolactones, nagilactones, oidiodendrolides, and the LL-Z1271 series. Comparative analysis of the biological activities of these compounds reveals both shared properties and distinctions.
Nagilactones, as mentioned, are known for their anticancer activities, with some derivatives showing potent cytotoxicity against various cancer cell lines xml-data.orgresearchgate.net. They have also been investigated for antifungal, anti-atherosclerosis, and anti-inflammatory properties xml-data.orgresearchgate.net. Podolactones, structurally related to nagilactones and oidiolactones, have also shown cytotoxic and antimicrobial activities biorxiv.orgresearchgate.netplantaedb.comctdbase.orgresearchgate.net. Oidiodendrolides, isolated from the same fungal genus as this compound, have demonstrated antifungal efficacy tandfonline.comnih.gov. The LL-Z1271 series, particularly LL-Z1271α, has been noted for its antifungal activity against P. destructans umn.eduusf.eduresearchgate.netnih.gov.
The varying activities within this group of compounds underscore the importance of structural nuances in determining their biological profiles. While some core activities like cytotoxicity and antimicrobial effects are observed across several classes, the potency and specificity can differ significantly depending on the individual compound's structure. This comparative analysis is crucial for understanding the broader therapeutic potential of this class of natural products and for guiding the design of new analogues with improved activities.
Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs where available.
| Compound Name | PubChem CID(s) |
| This compound | 10662409 |
| Nagilactone | 319648 nih.gov |
| Nagilactone C | 72505, 319648 researchgate.netnih.govuni.lu |
| Podolactone B | 54607199 plantaedb.comresearchgate.net |
| Oidiolactone C | 9860790 nih.gov |
| LL-Z1271α | 301929 nih.gov |
| Oidiolactone A | Not explicitly found in results, but mentioned in SAR studies biorxiv.org |
| Oidiolactone B | Not explicitly found in results, but mentioned in SAR studies biorxiv.org |
| Inumakilactone B | Not explicitly found in results, but mentioned as related to nagilactones xml-data.orgresearchgate.net |
| Podolactone E | 54607199 (Same as Podolactone B, check for distinct CID) xml-data.orgresearchgate.netplantaedb.com |
| Nagilactone E | 72504, 457159, 54607199 researchgate.net |
| Nagilactone F | 181498, 100002 researchgate.net |
| Oidiodendrolide C | Mentioned as related to Oidiolactone C nih.gov |
| PR 1388 | Not explicitly found in results, but mentioned with LL-Z1271α umn.eduusf.eduresearchgate.netnih.gov |
| 4-Hydroxyphenylacetic acid | 10184 itb.ac.id |
This compound is a fascinating norditerpene lactone isolated from fungal sources, notably the genus Oidiodendron. Research into this compound and its structural relatives has revealed a spectrum of biological activities, prompting investigations into the underlying mechanisms and the relationship between chemical structure and biological function.
Structure-Activity Relationships (SAR) Related to this compound Structural Motifs
Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical structure of a compound relates to its biological effects. While detailed SAR specifically centered on this compound is not extensively elaborated in the provided search results, insights can be gleaned from studies on closely related oidiolactones and other norditerpene lactones.
Research on other oidiolactones, such as oidiolactones A and B, has provided valuable data regarding their antiparasitic activity and cytotoxicity biorxiv.org. These studies suggest that variations in the norditerpene lactone core structure, including modifications to the lactone ring and the presence or absence of specific substituents, can significantly impact biological potency and selectivity biorxiv.org. For example, the presence of a C-7/C-8 epoxide is a feature found in some norditerpene lactones, and its variation in related compounds hints at its potential role in mediating biological effects umn.edu. Comparative analyses with compounds like LL-Z1271α, which shares some structural features and exhibits antifungal activity, further contribute to mapping the structural determinants of activity within this class umn.edu. These comparisons help identify key functional groups and structural motifs that are essential for the observed biological activities.
Potential Mechanistic Links to Protein Synthesis Inhibition or Cell Cycle Perturbation (based on related compounds)
Direct evidence detailing the specific mechanisms by which this compound might inhibit protein synthesis or perturb the cell cycle is not prominently featured in the provided search results. However, investigations into the mechanisms of action of structurally related compounds, particularly nagilactones, offer potential insights.
Nagilactones, which bear structural resemblances to oidiolactones, have been shown to possess significant anticancer activities, partly through the inhibition of cancer cell proliferation and the induction of cell cycle arrest and apoptosis xml-data.orgresearchgate.net. Notably, nagilactone C has been identified as a potent inhibitor of protein synthesis, achieving this by binding to eukaryotic ribosomes xml-data.orgresearchgate.net. This mechanism suggests a possible mode of action for other related norditerpene lactones. Given the structural kinship between oidiolactones and nagilactones, it is conceivable that this compound could also influence cellular processes by affecting protein synthesis or interfering with the cell cycle machinery. The cell cycle is a complex process tightly regulated by the timely synthesis and degradation of various proteins ukzn.ac.zamicrobialcell.com. Interference with protein synthesis can consequently disrupt the delicate balance required for proper cell cycle progression. While this mechanistic link is based on findings from related compounds, it provides a plausible avenue for further investigation into the cellular targets of this compound.
Other Biological Activities (e.g., antimicrobial, cytotoxic insights from analogues)
Beyond potential effects on protein synthesis or the cell cycle, this compound and its analogues exhibit a range of other important biological activities, including antimicrobial and cytotoxic properties.
General Antimicrobial Investigations (excluding human-specific data)
This compound has demonstrated nematicidal activity, specifically against the pine wood nematode (PWN) mdpi.comitb.ac.idtandfonline.com. This activity underscores its potential utility in agricultural or environmental contexts for controlling nematode infestations. Research on other oidiolactones and related compounds from the genus Oidiodendron has also revealed antifungal activities. Compounds isolated from Oidiodendron truncatum, the source of this compound, have shown inhibitory effects against various fungi, including Cryptococcus neoformans, Candida albicans, and Pseudogymnoascus destructans, the fungus responsible for White-Nose Syndrome in bats umn.eduusf.eduresearchgate.netnih.gov. While some studies on related lactones have explored antibacterial activity, the effectiveness against tested bacterial strains has been reported as low in certain cases researchgate.net.
Comparative Analysis with Related Biologically Active Compounds (e.g., Podolactones, Nagilactones, Oidiodendrolides, LL-Z1271 series)
This compound is part of a broader class of biologically active norditerpene lactones that includes podolactones, nagilactones, oidiodendrolides, and the LL-Z1271 series. Comparing the activities of these related compounds provides a more comprehensive understanding of the biological landscape of this structural class.
Nagilactones are well-documented for their anticancer properties, exhibiting cytotoxicity against a variety of cancer cell lines xml-data.orgresearchgate.net. They have also been investigated for other activities, including antifungal and anti-inflammatory effects xml-data.orgresearchgate.net. Podolactones, structurally akin to nagilactones and oidiolactones, have also displayed cytotoxic and antimicrobial activities biorxiv.orgresearchgate.netplantaedb.comctdbase.orgresearchgate.net. Oidiodendrolides, isolated from the same fungal genus as this compound, have demonstrated antifungal activity tandfonline.comnih.gov. The LL-Z1271 series, particularly LL-Z1271α, has been recognized for its antifungal activity against P. destructans umn.eduusf.eduresearchgate.netnih.gov.
The diverse range of biological activities observed among these related norditerpene lactones highlights the influence of subtle structural variations on their pharmacological profiles. While some activities, such as cytotoxicity and antimicrobial effects, are common across several subclasses, the specific potency and target specificity can vary considerably. This comparative analysis is invaluable for understanding the therapeutic potential of this class of natural products and for guiding future research and development efforts, including the rational design of novel analogues with enhanced or targeted activities.
Methodological Considerations in Oidiolactone D Research
Bioassay Development and Standardization for Activity Screening
The evaluation of Oidiolactone D's biological effects relies on well-defined bioassays tailored to the target organisms. Standardization of these assays is important for ensuring reproducibility and comparability of results across different studies.
In vitro Assays for Antifungal Efficacy
In vitro antifungal assays are fundamental for determining the direct inhibitory effects of this compound on fungal growth. Studies investigating oidiolactones, including those structurally related to this compound and isolated from the same fungal source (Oidiodendron truncatum), have employed such assays to assess activity against various fungi, including Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome in bats. researchgate.netumn.eduusf.edumissouristate.edunih.gov
Common methodologies for in vitro antifungal testing include broth microdilution and agar (B569324) diffusion assays. While specific standardized protocols solely for this compound are not extensively detailed, the principles applied in related antifungal research are relevant. Broth microdilution involves exposing fungal cultures in liquid media to a range of compound concentrations to determine the minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible fungal growth. scielo.br Agar diffusion assays, such as disc diffusion or well diffusion, measure zones of inhibition around the applied compound, indicating antifungal activity. najfnr.commdpi.com
Research on oidiolactones from Oidiodendron truncatum has identified compounds with antifungal activity against P. destructans. For instance, PR 1388 and LL-Z1271α, related norditerpene metabolites from the same fungus, showed inhibitory activity against P. destructans with MIC values of 7.5 μg/mL and 15 μg/mL, respectively. researchgate.netumn.eduusf.edumissouristate.edunih.gov These findings, while not directly for this compound, highlight the antifungal potential within this class of compounds and the types of assays used.
Nematicidal Bioassays
Bioassays are essential for evaluating the efficacy of this compound against nematodes. This compound has demonstrated nematicidal activity against significant plant-parasitic nematodes, including the root-lesion nematode Pratylenchus penetrans and the pine wood nematode Bursaphelenchus xylophilus. cnr.itresearchgate.netmdpi.comresearchgate.net
Methodologies for assessing nematicidal activity typically involve exposing nematodes to varying concentrations of the compound and observing mortality or inhibition of movement. Microplate-based assays, such as those using 96-well plates, are a common format for high-throughput screening of nematicidal compounds. nih.gov In these assays, a defined number of nematodes are incubated with different concentrations of this compound in a suitable medium, and nematode viability or mortality is assessed after a specific incubation period, often 24 hours. nih.gov Nematodes are typically considered dead if they are straight and exhibit no movement, even when stimulated. nih.gov
This compound has been reported to show nematicidal activities against P. penetrans and B. xylophilus. cnr.itresearchgate.net Another compound, 4-hydroxyphenylacetic acid, also isolated from Oidiodendron sp., showed activity against these nematodes but to a lesser extent than this compound. researchgate.netresearchgate.net
Parasite Growth Inhibition Assays
Oidiolactones have also been investigated for their activity against parasites. Studies have shown that oidiolactones, including those from Oidiodendron truncatum, possess activity against apicomplexan parasites such as Cryptosporidium parvum and Toxoplasma gondii. biorxiv.org
Assays for evaluating parasite growth inhibition often involve infecting host cells with the parasite and then treating the infected cells with the compound of interest. For C. parvum, HCT-8 cells have been used as host cells, while human foreskin fibroblasts (HFF) have been used for T. gondii. biorxiv.org Genetically engineered parasites expressing reporter proteins like nanoluciferase (Cp-NLuc for C. parvum and TgRH-Luc:GFP for T. gondii) are valuable tools in these assays, allowing for the quantification of parasite growth based on luciferase expression. biorxiv.orgresearchgate.net
In these assays, infected host cells are incubated with different concentrations of the oidiolactone, and parasite growth is measured after a specific period. The percentage of growth inhibition is calculated relative to untreated control wells. biorxiv.orgresearchgate.net For example, oidiolactones A and B, structurally related to this compound and isolated from the same fungal source, have shown potent activity against intracellular C. parvum and T. gondii in such assays. biorxiv.org
Cellular Models for Mechanistic Investigations
Cellular models are indispensable for delving into the mechanisms by which this compound exerts its biological effects. These models allow researchers to study the interactions of the compound with target cells or organisms at a cellular level.
Fungal Cell Culture Systems
To investigate the antifungal mechanisms of this compound, fungal cell culture systems are employed. This involves cultivating the target fungal species in appropriate laboratory media. The source fungus, Oidiodendron truncatum, is itself cultured to produce this compound and related compounds for study. researchgate.netumn.eduusf.edumissouristate.edunih.gov
Fungal cell culture can involve growth on solid media, such as malt (B15192052) extract agar (MEA), for isolation and maintenance, or in liquid broth for experiments requiring larger quantities of fungal biomass or for conducting susceptibility testing. umn.edu By exposing fungal cultures to this compound under controlled conditions, researchers can assess effects on mycelial growth, spore germination, and cellular integrity. Microscopic examination and various staining techniques can be used to visualize cellular changes induced by the compound.
Nematode Culture Systems
Investigating the nematicidal mechanisms of this compound requires the use of nematode culture systems. This involves maintaining populations of target nematodes, such as Pratylenchus penetrans and Bursaphelenchus xylophilus, in a laboratory setting. cnr.itresearchgate.net
Nematode culture methods vary depending on the species. Some nematodes can be cultured on nutrient agar plates with a bacterial food source, while plant-parasitic nematodes may require host plant tissue or callus cultures for propagation. For bioassays, nematodes are typically isolated from these cultures and suspended in an aqueous medium for exposure to the test compound in multi-well plates or other containers. nih.gov Cellular effects of this compound on nematodes, such as changes in motility, morphology, and internal structure, can be observed using microscopy.
Host Cell Compatibility Studies (e.g., fibroblast cell lines)
Assessing the compatibility of this compound with host cells is a crucial step in understanding its potential applications and safety profile. Cytotoxicity assays are commonly employed in vitro bioassay methods for predicting the toxicity of substances in various tissues researchgate.net. Fibroblasts, including human skin fibroblasts, are frequently utilized as model systems for in vitro investigations, including studies on inflammation, drug toxicity, and skin irritation potential researchgate.netscience.gov. While specific studies detailing this compound's compatibility with fibroblast cell lines were not extensively found in the provided snippets, related oidiolactones, such as Oidiolactone A, have been tested for cytotoxicity against fibroblast cell cultures derived from bats using standard viability assays umn.edu. This indicates the relevance of fibroblast models in evaluating the cellular impact of oidiolactones.
Advanced Analytical Techniques in Characterization
Precise characterization of this compound relies on advanced analytical techniques that can confirm its structure, determine its purity, and quantify its presence in samples.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the elemental composition and exact molecular weight of a compound. In the study of oidiolactones, HRESIMS has been specifically employed to determine the molecular formula of this compound researchgate.net. This technique provides highly accurate mass measurements, which are essential for confirming the identity and structural features of isolated natural products. HRESIMS analysis has also been used to assign the molecular formulas of other related oidiolactones, such as oidiolactone J and oidiolactone H umn.edu.
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the purification, identification, and quantification of compounds in complex mixtures. GC-MS is particularly effective for identifying and quantifying small molecular metabolites and is capable of detecting and quantifying pharmaceutical compounds at very low concentrations with high specificity researchgate.netinnovatechlabs.com. HPLC, often coupled with detectors like Diode-Array Detection (DAD) or mass spectrometry (HPLC-MS), is widely used for the quantification of pharmaceutical compounds in biological matrices and for evaluating peak purity researchgate.netmdpi.com. These techniques allow for the separation of this compound from other co-occurring compounds in crude extracts and enable the determination of its concentration and purity, although specific data on this compound's purity and quantification using these methods were not detailed in the provided search results.
High-Resolution Mass Spectrometry (HRESIMS)
Computational Chemistry and Molecular Modeling
Computational approaches play a significant role in predicting the potential biological activities and targets of compounds like this compound, complementing experimental findings.
Structure-Activity Relationship (SAR) modeling involves correlating the chemical structure of a series of compounds with their observed biological activities. This approach helps in understanding which parts of a molecule are crucial for its activity and can guide the design of new compounds with improved properties mdpi.com. SAR studies have been conducted on oidiolactones, including Oidiolactone A, to summarize the relationship between their structure and activity against certain parasites and fungi biorxiv.org. While specific SAR modeling focused solely on this compound was not highlighted, the application of SAR principles to the oidiolactone class is relevant for inferring potential activity based on structural similarities to known active analogs.
Potential Applications and Future Research Directions
Agronomic and Biocontrol Applications
The discovery of naturally occurring compounds with activity against agricultural pests and pathogens is a key area of research for developing sustainable control strategies. Oidiolactone D has shown promise in this regard, particularly concerning plant-parasitic nematodes.
Development of Novel Bio-nematicides
Plant-parasitic nematodes cause significant damage to a wide range of crops, leading to substantial economic losses nematode.netscience.gov. The need for environmentally friendly alternatives to synthetic nematicides has driven the search for natural products with nematicidal activity nematode.net. This compound, isolated from Oidiodendron sp., has demonstrated activity against important plant-parasitic nematodes nih.govnih.govciteab.comnih.govnatureserve.org.
Studies have shown that this compound exhibits nematicidal effects against the root-lesion nematode, Pratylenchus penetrans, and the pine wood nematode, Bursaphelenchus xylophilus nih.govnih.govciteab.com. Pratylenchus penetrans is a widely distributed migratory endoparasite with a broad host range, causing detrimental impacts on numerous agricultural and horticultural crops natureserve.orgscience.govunl.ptmag.go.cr. Bursaphelenchus xylophilus is the causative agent of pine wilt disease, a devastating condition affecting pine trees natureserve.orgdatadryad.org.
Research by Ohtani et al. (2011) specifically investigated the nematicidal activities of this compound produced by Oidiodendron sp. nih.govunhas.ac.id. The study reported that this compound showed activity against both P. penetrans and B. xylophilus nih.govnih.gov. Another compound isolated from the same fungus, 4-hydroxyphenylacetic acid, also showed activity but to a lesser extent than this compound nih.govnih.gov.
The reported activity of this compound against these economically important plant-parasitic nematodes highlights its potential as a lead compound for the development of novel bio-nematicides. Further research is needed to evaluate its efficacy in field conditions, understand its mode of action, and assess its environmental impact.
Data on the nematicidal activity of this compound against P. penetrans and B. xylophilus includes observations of mortality nih.govnih.govnih.gov. For instance, one study noted 38% and 31% mortality in B. xylophilus at a concentration of 3000 μM after 72 hours nih.gov.
| Compound | Source | Nematode Species | Activity | Reference |
| This compound | Oidiodendron sp. | Pratylenchus penetrans | Nematicidal activity | nih.govnih.gov |
| This compound | Oidiodendron sp. | Bursaphelenchus xylophilus | Nematicidal activity | nih.govnih.gov |
| This compound | Oidiodendron sp. | Bursaphelenchus xylophilus | 38% and 31% mortality at 3000 μM at 72h | nih.gov |
Fungicides for Plant Pathogens
While this compound is isolated from a fungus that is a potential biocontrol agent, direct evidence of this compound itself acting as a fungicide against plant pathogens is not as prominently reported in the provided search results as its nematicidal activity. However, related oidiolactones and compounds from the same fungal source, Oidiodendron truncatum, have demonstrated antifungal properties against other fungi.
For example, compounds like PR 1388 and LL-Z1271α, also isolated from Oidiodendron truncatum, have shown inhibitory effects against Pseudogymnoascus destructans, the fungus responsible for White-Nose Syndrome in bats nih.govresearchgate.net. Other oidiolactones (A, C, and LL-Z1271α) and related compounds from O. truncatum have exhibited antifungal activity against Cryptococcus neoformans and Candida albicans nih.govresearchgate.net. The synthesis of Oidiolactone C has been explored in the context of its potential as a fungicide against the plant pathogen Phytophthora capsici nih.gov.
These findings suggest that the Oidiodendron genus, and specifically Oidiodendron truncatum, is a source of diverse natural products with antifungal potential. While this compound's direct fungicidal activity against plant pathogens requires further investigation, the activity of related compounds from its source fungus indicates a potential for discovering such applications. The exploration of this compound and its derivatives for activity against a broader spectrum of plant pathogenic fungi could be a valuable area for future research.
Veterinary and Environmental Health Applications
Natural products from fungi have also shown promise in addressing diseases affecting wildlife and livestock. This compound and related compounds are being explored for their potential in these areas, particularly in the context of parasitic and fungal infections.
Mitigation Strategies for Wildlife Diseases (e.g., White-Nose Syndrome)
White-Nose Syndrome (WNS), caused by the psychrophilic fungus Pseudogymnoascus destructans, is a devastating disease affecting hibernating bat populations in North America unl.ptnih.govresearchgate.netplos.orginvasivespeciesinfo.govusf.edunih.gov. Oidiodendron truncatum, the fungus from which this compound is isolated, has been identified as a potential biocontrol agent for WNS unl.ptnih.govresearchgate.net.
Research has focused on identifying antifungal compounds produced by O. truncatum that can inhibit the growth of P. destructans nih.govresearchgate.net. While this compound is isolated from this fungus, studies specifically highlighting this compound's direct inhibitory activity against P. destructans are less prominent in the provided snippets compared to other compounds like PR 1388 and LL-Z1271α, which were identified as inhibitors of P. destructans nih.govresearchgate.net. One source broadly mentions this compound as exhibiting potent inhibitory effects against White-nose Syndrome with minimal cytotoxicity towards bat fibroblast cells . This suggests a potential role, but the specific data on this compound's efficacy against P. destructans in comparison to other oidiolactones or compounds from O. truncatum would require further detailed examination of the research.
The investigation into Oidiodendron truncatum as a source of anti-P. destructans compounds represents a promising avenue for developing mitigation strategies for WNS. Future research could further clarify the specific contribution of this compound to the antifungal activity observed in extracts of O. truncatum and explore its potential for direct application or as a lead compound for WNS treatment.
Anti-Parasitic Agents for Livestock or Companion Animals (extrapolating from Cryptosporidium, Toxoplasma activity)
Parasitic infections pose significant health and economic challenges in both livestock and companion animals nematode.netmag.go.crthenativeantigencompany.comwikipedia.org. The discovery of new anti-parasitic agents is crucial, especially with growing concerns about drug resistance nematode.netscience.govinvasivespeciesinfo.govwikipedia.org. Oidiolactones, particularly Oidiolactone A and B, have shown potent activity against important protozoan parasites, Cryptosporidium parvum and Toxoplasma gondii unhas.ac.idplos.orgnih.govd-nb.infowikipedia.org.
Cryptosporidium parvum is a zoonotic parasite that causes cryptosporidiosis in humans and animals, leading to diarrheal disease unhas.ac.idnih.govd-nb.infowikipedia.orgreadthedocs.io. Toxoplasma gondii is a widespread protozoan that can infect a wide range of warm-blooded animals, including livestock and companion animals, and can cause toxoplasmosis unhas.ac.idplos.orgthenativeantigencompany.comwikipedia.orgnih.govreadthedocs.io.
Studies have demonstrated that oidiolactones A and B exhibit submicromolar activity against intracellular C. parvum and T. gondii with low cytotoxicity to mammalian host cells unhas.ac.idplos.orgnih.gov. Oidiolactone A has shown rapid killing activity against intracellular, asexual stages of Cryptosporidium and Toxoplasma nih.govd-nb.info. While this compound is structurally related to oidiolactones A and B and is isolated from the same fungus, its specific activity against C. parvum and T. gondii is not as extensively detailed in the provided snippets as that of A and B plos.orgnih.gov. However, its presence among the tested oidiolactones suggests it may also possess anti-parasitic properties nih.gov.
The potent activity of related oidiolactones against Cryptosporidium and Toxoplasma suggests that this compound could also have potential as an anti-parasitic agent. Further research is warranted to fully evaluate the activity of this compound against these and other parasites relevant to livestock and companion animal health. This could involve in vitro testing against a broader range of veterinary parasites and, if promising, in vivo studies.
Challenges in Natural Product Production and Scale-Up
Natural products, while offering significant potential for drug discovery, often present challenges in terms of production and scale-up. The isolation of this compound from fungal sources is subject to these general challenges.
One challenge in utilizing natural products from microorganisms is accessing the full range of their biosynthetic capabilities. Subterranean environments, where fungi like Oidiodendron sp. are found, represent a vast and underexplored source of novel natural products. However, cultivating these microorganisms in laboratory settings and inducing them to produce the desired compounds can be difficult. Strategies to "turn on" cryptic biosynthetic gene clusters are an active area of research.
While scaling up the production of natural products from fungal fermentation can be complex, some oidiolactones, specifically oidiolactones A and B, have been reported to be produced in relatively high concentrations (~70 mg/L) by Oidiodendron truncatum under unoptimized conditions nih.gov. They were also the most abundant secondary metabolites produced in solid culture by this strain nih.gov. This suggests that for some oidiolactones, including potentially this compound, production yields might be favorable compared to other natural products, which could mitigate some scale-up challenges.
However, optimizing fermentation conditions for maximum yield of this compound specifically, and developing cost-effective and efficient extraction and purification methods, would be necessary for any potential commercial application. Synthetic accessibility is also a factor, and the literature on the synthesis of norditerpene dilactones like nagilactones and podolactones, structurally related to oidiolactones, may provide established methods for potential semi-synthesis or de novo synthesis if natural production is insufficient or too costly nih.gov.
Addressing these production and scale-up challenges is critical for translating the promising biological activities of this compound into practical applications in agriculture, environmental health, and veterinary medicine.
Compound and Organism Information
| Name | PubChem CID |
| This compound | 10662409 |
| Oidiolactone A | 3084328 |
| Oidiolactone B | 3084329 |
| Oidiolactone C | 9860790 |
| LL-Z1271α | 301929 |
| PR 1388 | Not available |
| Pratylenchus penetrans | Not available |
| Bursaphelenchus xylophilus | Not available |
| Pseudogymnoascus destructans | Not available |
| Cryptosporidium parvum | Not available |
| Toxoplasma gondii | Not available |
| Nigakilactone D | 4998 |
Low Yields from Natural Sources
This compound is a natural product that can be isolated from fungal cultures, such as Oidiodendron sp. ijcmas.comresearchgate.netcabidigitallibrary.orgitb.ac.idaffrc.go.jp. While natural sources provide the compound, the yields obtained can be a limiting factor for extensive research and potential applications mdpi.com. Low yields are a common challenge in the study and utilization of many natural products, restricting their availability for comprehensive biological evaluation and downstream development mdpi.com.
Optimization of Fermentation and Isolation Processes
Optimizing the fermentation conditions for the fungi that produce this compound is a crucial step to potentially increase yields. Factors such as the composition of the culture medium, including carbon and nitrogen sources, pH, temperature, incubation period, and aeration, can significantly influence the production of secondary metabolites like this compound researchgate.net. Studies on optimizing culture conditions for other bioactive metabolites from fungi have demonstrated that systematic variation of these parameters can lead to improved yields researchgate.net. Similarly, optimizing the isolation process after fermentation is essential to efficiently extract and purify this compound from the complex mixture of compounds produced in the culture, aiming to maximize the recovery of the target compound.
Synthetic Biology and Metabolic Engineering for Enhanced Production
Synthetic biology and metabolic engineering offer promising avenues to overcome the limitations of low yields from natural isolation. These approaches involve manipulating the genetic and metabolic pathways of host organisms to enhance the production of specific compounds. nih.govfrontiersin.org
Heterologous Expression in Engineered Hosts
Heterologous expression involves transferring the biosynthetic gene cluster (BGC) responsible for this compound production from its native fungal source into a more amenable host organism. nih.govnih.gov This strategy can bypass the challenges associated with cultivating the original producer organism and may allow for higher yields in a host that is easier to culture and manipulate. nih.gov Engineered hosts such as Saccharomyces cerevisiae or Escherichia coli are often utilized for heterologous expression of natural product BGCs, although the suitability of the host depends on the complexity of the biosynthetic pathway and the need for specific post-translational modifications. nih.govnih.gov Successful heterologous expression requires careful consideration of factors such as promoter engineering, codon optimization, and the presence of necessary precursor pathways in the host. nih.gov
Pathway Engineering for Biosynthesis Optimization
Metabolic engineering focuses on modifying the host organism's metabolic pathways to channel resources towards the production of the desired compound. nih.gov For this compound, this could involve identifying and enhancing the expression of genes within its biosynthetic pathway, while potentially downregulating competing pathways that divert precursors to other metabolites. nih.gov Understanding the specific enzymes and steps involved in this compound biosynthesis is critical for effective pathway engineering. nih.gov This can involve identifying diterpene synthases and modifying enzymes like cytochrome P450 oxidases that are often involved in the biosynthesis of complex diterpenes. nih.gov
Further Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential and guiding further research.
Identification of Specific Protein Targets
Research into the mechanism of action of oidiolactones and structurally related compounds has provided some insights into potential molecular targets. Studies on related norditerpene dilactones, such as nagilactones and podolactones, which are structurally similar to oidiolactones, have indicated that their anticancer activities may involve the inhibition of protein synthesis and modulation of the AP-1 pathway. kib.ac.cnxml-data.orgresearchgate.net Specifically, nagilactone C has been identified as a potent inhibitor of protein synthesis by binding to eukaryotic ribosomes. kib.ac.cnxml-data.org While the precise molecular target of this compound itself may not be fully elucidated, studies on related compounds suggest that protein synthesis or signaling pathways like AP-1 could be relevant areas for investigation. kib.ac.cnxml-data.orgresearchgate.net Additionally, some oidiolactones and related analogs have been associated with inhibiting IL-1β and TNF-α, suggesting potential roles in modulating inflammatory responses. researchgate.netbiorxiv.org The identification of specific protein targets for this compound would provide a clearer understanding of its biological activities and facilitate the rational design of analogs with improved efficacy or specificity.
Investigation of Downstream Cellular Effects
Understanding the precise mechanisms by which this compound exerts its biological effects at the cellular level is a critical area for future research. While detailed studies specifically on the downstream cellular effects of this compound are limited in the provided information, research on related compounds and other oidiolactones offers insights into potential mechanisms.
Studies on other diterpenoids have indicated effects on the cell cycle, including blocking the G1 and G2 phases, and indirect activation of p53, which can inhibit the growth of abnormal cells. rhhz.net Apoptosis induction through the activation of caspases, release of cytochrome C, and subsequent activation of caspase-9 has also been observed with related compounds. rhhz.net
For other oidiolactones, the mechanism of action against Cryptosporidium parvum is suggested to be distinct from other known inhibitors due to their unique structure. nih.gov Research on a different compound isolated from Oidiodendron, 4-hydroxyphenylacetic acid, has explored pathways related to metabolism, inflammation, and autophagy, indicating the diverse biological activities that can be associated with metabolites from this fungal genus. nih.gov
Further research is required to elucidate the specific cellular targets and pathways modulated by this compound. This could involve studies using cell-based assays, molecular biology techniques, and '-omics' approaches to identify changes in gene and protein expression following exposure to this compound. Such investigations are crucial for understanding its mechanism of action and for the rational design of more effective analogues or derivatives.
Exploration of this compound Analogues and Derivatives with Enhanced Efficacy or Specificity
The natural diversity of oidiolactones isolated from Oidiodendron truncatum provides a basis for exploring analogues and derivatives of this compound. Several related norditerpene lactones, including oidiolactones A, B, C, E, F, G, and J, as well as LL-Z1271α and LL-Z1271β, have been identified. unhas.ac.idxml-data.orgnih.govnih.gov The existence of these natural analogues allows for structure-activity relationship (SAR) studies to identify molecular features critical for biological activity.
Initial SAR studies on oidiolactones A and B have been conducted in the context of their anti-parasitic activity, revealing differences in potency and cytotoxicity. For instance, oidiolactone A demonstrated a higher therapeutic index compared to oidiolactone B against Cryptosporidium parvum. The C-12 methoxy (B1213986) derivative of the open-chain form of this compound has also been noted, indicating possibilities for structural modifications. unhas.ac.idnih.gov
The exploration of this compound analogues and derivatives can involve both the isolation of naturally occurring related compounds and the semi-synthetic or synthetic modification of the this compound structure. The presence of functional groups on the oidiolactone scaffold, such as those on oidiolactone A, can serve as points for chemical transformation to generate novel derivatives. Drawing inspiration from the development of analogues for other natural lactones, such as hypothemycin (B1674129) and LL-Z1640-2, which aimed to improve properties like metabolic stability and in vivo potency, can guide the design of this compound derivatives. nih.gov
Future research should focus on synthesizing a library of this compound analogues and derivatives and evaluating their biological activities to identify compounds with enhanced efficacy, improved specificity for particular targets or organisms, and potentially reduced off-target effects.
Interdisciplinary Research Needs and Collaborative Opportunities
The study and potential application of this compound necessitate interdisciplinary research and collaborative efforts across various scientific fields. The isolation of this compound from fungi highlights the importance of collaboration between mycologists, who specialize in the study of fungi, and natural product chemists, who are involved in the isolation, characterization, and structural elucidation of bioactive compounds. unhas.ac.idxml-data.orgnih.govnih.gov
Given the observed activities against nematodes and parasites, collaboration with plant pathologists, parasitologists, and veterinary or medical researchers is essential to investigate the potential of this compound as a control agent or therapeutic. researchgate.netd-nb.info For instance, research into its use against the pine wood nematode, a key pathogen in pine wilt disease, requires the involvement of forestry experts and entomologists who study the vector beetles. researchgate.netd-nb.info Similarly, exploring its activity against parasites causing diseases in humans or animals necessitates collaboration with experts in those specific fields.
Furthermore, understanding the downstream cellular effects and developing improved analogues requires collaboration with cell biologists, molecular biologists, pharmacologists, and synthetic chemists. nih.govnih.gov Computational chemists can also play a vital role in predicting biological activity and guiding the design of new derivatives through in silico studies.
Addressing the complex challenges related to discovering and developing natural product-based agents like this compound benefits greatly from the integration of knowledge and techniques from diverse disciplines. Collaborative research initiatives can accelerate the pace of discovery, provide a more holistic understanding of the compound's potential, and facilitate the translation of research findings into practical applications.
Conclusion
Summary of Key Research Findings on Oidiolactone D
This compound is a chemical compound that has been isolated from cultures of the fungus Oidiodendron sp. sigmaaldrich.comnih.govresearchgate.net. Chemically, it is classified as a lactone and a norditerpene ontosight.aibiorxiv.org. Research has demonstrated that this compound exhibits nematicidal activities sigmaaldrich.comnih.govresearchgate.net. Specifically, it has shown activity against the root-lesion nematode, Pratylenchus penetrans, and the pine wood nematode, Bursaphelenchus xylophilus sigmaaldrich.comnih.gov. Another compound isolated from the same source, 4-hydroxyphenylacetic acid, also showed activity against these nematodes but to a lesser extent than this compound sigmaaldrich.comnih.gov.
Significance of this compound as a Promising Bioactive Scaffold
The observed nematicidal activity of this compound highlights its significance as a promising bioactive scaffold sigmaaldrich.comnih.govresearchgate.net. The genus Oidiodendron is recognized as a source of secondary metabolites with various biological activities, and this compound is an example of such a compound tandfonline.comresearchgate.net. The activity against nematodes like Pratylenchus penetrans and Bursaphelenchus xylophilus, which are plant pathogens, suggests a potential role for this compound or its derivatives in the development of new biocontrol agents sigmaaldrich.comnih.govmdpi.commdpi.com. The broader class of oidiolactones, including this compound, represents a group of natural products with demonstrated biological effects biorxiv.org.
Outlook for Future Academic and Applied Research Initiatives
Future academic research on this compound could focus on elucidating its precise mechanism of action against nematodes at the molecular level. Further studies could also explore the structure-activity relationship of this compound and its analogs to identify features critical for nematicidal potency and selectivity ontosight.ai. Given its isolation from a fungus, research into the biosynthesis of this compound could also be a valuable area of study. From an applied perspective, this compound's nematicidal activity warrants further investigation into its potential as a lead compound for the development of environmentally friendly nematicides for agricultural use mdpi.commdpi.com. Research initiatives could explore formulation strategies and delivery methods for this compound in field applications. Additionally, exploring other potential biological activities of this compound, beyond its nematicidal effects, could reveal further therapeutic or agricultural applications.
Q & A
Q. What are the standard protocols for isolating Oidiolactone D from fungal sources, and how can purity be validated?
this compound is typically isolated from Oidiodendron sp. cultures using solvent extraction (e.g., ethyl acetate) followed by sequential purification via silica gel column chromatography and thin-layer chromatography (TLC). Purity is validated using melting point analysis (239–242°C), UV/Vis spectroscopy (λmax 227 nm), and corroborative NMR/IR data . For replication, ensure fungal strain authentication via morphological and metabolic profiling prior to extraction .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign proton/carbon shifts to confirm lactone ring geometry and substituent positions.
- HREIMS : Determines molecular formula (e.g., [M]<sup>+</sup> ion).
- IR : Identifies functional groups (e.g., hydroxyl, alkyl stretches). Contradictions in spectral data (e.g., unexpected coupling constants) may arise from conformational flexibility. Residual Dipolar Coupling (RDC) analysis or molecular dynamics simulations (as applied to oidiolactone B in Table 7) can resolve ambiguities by correlating experimental and computed dipolar couplings .
Q. How are bioassays designed to evaluate this compound’s nematicidal activity, and what controls are essential?
Microplate-based assays using Pratylenchus penetrans or Bursaphelenchus xylophilus are standard. Include:
- Positive controls : Commercial nematicides (e.g., abamectin).
- Negative controls : Solvent-only treatments (e.g., DMSO).
- Dose-response curves : Test concentrations from 10–200 µg/mL. Validate results with replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm LC50 values .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?
- Lactonization efficiency : Use Mitsunobu conditions (e.g., DIAD/TPP) for stereocontrol.
- Derivatization : Introduce substituents at C-5/C-8 positions (analogous to hydroxyphenylacetic acid derivatives) to enhance bioactivity.
- Purity monitoring : Employ HPLC-PDA with C18 columns (≥95% purity threshold) .
Q. How can conflicting data on this compound’s conformational stability be reconciled using computational methods?
Combine:
- Molecular Dynamics (MD) : Simulate torsional angles to identify dominant conformers.
- Singular Value Decomposition (SVD) : Compare experimental RDCs (e.g., C2H2: 10.4 Hz) with calculated values to refine force field parameters (see Table 7 for oidiolactone B as a reference) .
Q. What methodologies address the ecological toxicity data gaps for this compound?
- Microcosm assays : Assess soil microbial diversity post-application via 16S rRNA sequencing.
- Ecotoxicological modeling : Use QSAR models to predict acute/chronic toxicity for non-target organisms (e.g., Daphnia magna).
- Degradation studies : Monitor hydrolytic stability under varying pH/temperature conditions (e.g., HPLC-MS/MS quantification) .
Q. How do solvent polarity and extraction pH influence the stability of this compound during isolation?
- pH optimization : Maintain pH 6–7 during aqueous-organic partitioning to prevent lactone ring hydrolysis.
- Solvent selection : Use ethyl acetate (logP ~0.7) for balanced polarity. Avoid strong bases (e.g., NaOH) to prevent ester cleavage .
Methodological Guidelines
- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry standards for experimental reporting, including detailed spectral data in supplementary materials and independent replication trials .
- Contradiction Analysis : Apply Bayesian statistics to weigh conflicting bioassay or spectral results, prioritizing datasets with lower uncertainty intervals .
- Ethical Compliance : For studies involving nematodes, follow institutional biosafety protocols for invertebrate handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
